molecular formula C18H18N2O2S B11788181 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11788181
M. Wt: 326.4 g/mol
InChI Key: BYAKVUOTBOAJRE-UHFFFAOYSA-N
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Description

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline is a complex organic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halides and nucleophiles, with reactions often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can yield a wide variety of functionalized derivatives.

Scientific Research Applications

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of probes for biological imaging or as a precursor for bioactive compounds.

    Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline is unique due to its specific structural features, including the thiazole ring and the 3,4-dimethoxyphenyl group. These features confer unique chemical properties and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C18H18N2O2S/c1-11-17(12-7-8-15(21-2)16(10-12)22-3)20-18(23-11)13-5-4-6-14(19)9-13/h4-10H,19H2,1-3H3

InChI Key

BYAKVUOTBOAJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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